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Compound of Interest

Compound Name: Hexane-d14

Cat. No.: B166359 Get Quote

For researchers, scientists, and professionals in drug development, obtaining clean,

interpretable NMR spectra is paramount. The presence of residual solvent peaks can obscure

important signals from the analyte, leading to misinterpretation of data. This guide provides a

comprehensive resource for identifying and removing residual solvent peaks of Hexane-d14
and its common impurities.

Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in my NMR spectrum that I suspect are from the solvent. How can

I identify them?

A1: The first step is to compare the chemical shifts of the unknown peaks with known values for

residual solvents. Hexane-d14, while deuterated, will always contain a small amount of

residual protonated hexane (n-hexane). Additionally, commercial grades of hexane-d14 may

contain other hydrocarbon impurities. Refer to the data tables below for the characteristic ¹H

and ¹³C NMR chemical shifts of residual n-hexane and its common impurities in various

deuterated solvents.

Q2: What are the common impurities found in commercial Hexane-d14?

A2: Besides residual n-hexane, commercial hexane-d14 may contain other saturated

hydrocarbons. The most common are isomers of hexane, such as 2-methylpentane and 3-

methylpentane, as well as cyclohexane, pentane, and heptane. These arise from the

manufacturing process of the deuterated solvent.
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Q3: I've confirmed the presence of residual hexane. What is the best way to remove it?

A3: The most effective method for removing a volatile, non-polar solvent like hexane is by

placing the sample under high vacuum for an extended period. Gently heating the sample, if it

is stable, can accelerate this process. For stubborn residues, co-evaporation with a lower-

boiling solvent can be effective. See the detailed experimental protocols below for specific

procedures.

Q4: Can I use solvent suppression techniques to eliminate the residual hexane signal?

A4: While solvent suppression pulse sequences are available on modern NMR spectrometers,

they are generally not the preferred method for removing residual solvent peaks from a sample

that will be fully characterized. These techniques can sometimes suppress or distort nearby

signals of interest. It is always best to physically remove the offending solvent if possible.

Q5: How can I prevent residual solvent contamination in the first place?

A5: Careful sample preparation is key. Ensure your sample is thoroughly dried under high

vacuum before dissolving it in the deuterated solvent for NMR analysis. Use high-quality NMR

tubes and caps, and ensure they are clean and dry before use. Avoid leaving your NMR solvent

bottle open to the atmosphere, as it can absorb moisture and other volatile contaminants.

Data Presentation: Residual Solvent & Impurity
Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for residual n-hexane and

its common impurities in a variety of deuterated solvents. These values are compiled from

established literature sources and should be used as a primary reference for identifying

contaminant peaks in your spectra.[1][2][3][4]

¹H NMR Chemical Shifts (ppm) of Residual n-Hexane and Common Impurities
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Compo
und

Signal CDCl₃
Acetone
-d₆

DMSO-
d₆

Benzen
e-d₆

CD₃CN CD₃OD

n-

Hexane
-CH₃ 0.88 0.88 0.86 0.91 0.89 0.90

-CH₂- 1.26 1.28 1.25 1.31 1.28 1.29

2-

Methylpe

ntane

-CH₃

(term.)
0.86 0.86 0.84 0.89 0.87 0.88

-CH₃ (br.) 0.85 0.84 0.82 0.88 0.85 0.86

-CH₂- 1.24 1.27 1.23 1.30 1.26 1.28

-CH- 1.40 1.42 1.38 1.45 1.41 1.43

3-

Methylpe

ntane

-CH₃ 0.85 0.85 0.83 0.88 0.86 0.87

-CH₂- 1.34 1.36 1.32 1.39 1.35 1.37

-CH- 1.13 1.15 1.11 1.18 1.14 1.16

Cyclohex

ane
-CH₂- 1.43 1.43 1.40 1.40 1.44 1.45

n-

Pentane
-CH₃ 0.89 0.88 0.86 0.90 0.89 0.90

-CH₂-

(int.)
1.28 1.27 1.27 1.33 1.29 1.29

-CH₂-

(cent.)
1.25 1.25 1.23 1.28 1.26 1.27

n-

Heptane
-CH₃ 0.88 0.88 0.86 0.90 0.89 0.90

-CH₂- 1.27 1.28 1.25 1.31 1.28 1.29

¹³C NMR Chemical Shifts (ppm) of Residual n-Hexane and Common Impurities
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Compo
und

Signal CDCl₃
Acetone
-d₆

DMSO-
d₆

Benzen
e-d₆

CD₃CN CD₃OD

n-

Hexane
-CH₃ 14.1 14.3 13.9 14.3 14.4 14.5

-CH₂-

(C2)
22.7 23.3 22.1 23.0 23.4 23.7

-CH₂-

(C3)
31.6 32.3 31.0 32.0 32.4 32.7

2-

Methylpe

ntane

-CH₃

(C1)
14.1 14.3 13.9 14.3 14.4 14.5

-CH₃

(iso)
22.6 23.1 22.0 22.9 23.3 23.6

-CH₂-

(C4)
20.6 21.1 20.0 20.9 21.3 21.6

-CH-

(C2)
34.5 35.1 33.9 34.8 35.2 35.5

-CH₂-

(C3)
41.8 42.4 41.2 42.1 42.5 42.8

3-

Methylpe

ntane

-CH₃

(term.)
11.4 11.9 10.8 11.7 12.1 12.4

-CH₃ (br.) 18.9 19.4 18.3 19.2 19.6 19.9

-CH₂- 29.4 30.0 28.8 29.7 30.1 30.4

-CH- 36.9 37.5 36.3 37.2 37.6 37.9

Cyclohex

ane
-CH₂- 27.1 27.5 26.3 27.2 27.6 28.0

n-

Pentane
-CH₃ 14.0 14.3 13.8 14.3 14.4 14.4
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-CH₂-

(C2)
22.5 23.0 22.0 22.7 23.1 23.4

-CH₂-

(C3)
34.4 34.8 34.0 34.5 34.9 35.2

n-

Heptane
-CH₃ 14.1 14.4 13.9 14.3 14.5 14.5

-CH₂-

(C2)
22.8 23.4 22.2 23.1 23.5 23.8

-CH₂-

(C3)
31.9 32.5 31.3 32.2 32.6 32.9

-CH₂-

(C4)
29.2 29.8 28.6 29.5 29.9 30.2

Experimental Protocols
Protocol 1: Removal of Residual Hexane by High Vacuum

Sample Preparation: After your reaction workup or purification, place your solid or oil sample

in a round-bottom flask or a vial of appropriate size.

Connect to High Vacuum: Attach the flask or vial to a high-vacuum line (Schlenk line) or a

rotary evaporator with a high-performance vacuum pump. Ensure all connections are secure

to achieve a good vacuum.

Drying: Allow the sample to dry under high vacuum for a minimum of 1-2 hours. For less

volatile samples or those with stubborn solvent inclusion, overnight drying is recommended.

Gentle Heating (Optional): If your compound is thermally stable, you can gently warm the

sample to 30-40°C while under vacuum. This will increase the vapor pressure of the hexane

and facilitate its removal. Do not heat aggressively, as this may cause the sample to bump or

decompose.

Check for Completeness: After the desired drying time, vent the vacuum with an inert gas

like nitrogen or argon. Dissolve a small portion of the sample in the desired deuterated
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solvent and acquire a quick ¹H NMR spectrum to check for the absence of the characteristic

hexane peaks. If peaks are still present, continue drying under high vacuum.

Protocol 2: Removal of Residual Hexane by Co-evaporation

This method is useful when direct evaporation under high vacuum is insufficient.

Initial Drying: Perform an initial drying of your sample under high vacuum as described in

Protocol 1.

Add a Co-solvent: Add a small amount of a volatile solvent in which your compound is

soluble but which has a lower boiling point than hexane (e.g., dichloromethane or diethyl

ether). Use enough to dissolve or create a slurry of your sample.

Rotary Evaporation: Remove the co-solvent on a rotary evaporator. The co-solvent will form

an azeotrope with the residual hexane, facilitating its removal.

High Vacuum: After removing the bulk of the co-solvent, place the sample under high

vacuum for at least 30 minutes to remove any remaining traces of both the co-solvent and

hexane.

Repeat if Necessary: For very persistent residues, this co-evaporation process can be

repeated 2-3 times.

Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and removing residual

hexane-d14 and its impurities from your NMR sample.
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Troubleshooting Residual Hexane-d14 Peaks
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Caption: A flowchart for troubleshooting residual hexane peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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